5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
Description
5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a fluorinated pyridine ring and a pyrrolidine moiety
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWKAYMBLXUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 5-fluoropyridine with pyrrolidine under specific conditions. One common method includes the use of N-fluoropyridinium salts as precursors, which react with pyrrolidine in the presence of a strong acid . The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different position of the pyrrolidine ring.
2-Fluoropyridine: Lacks the pyrrolidine moiety, resulting in different chemical properties.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the specific positioning of the fluorine and pyrrolidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different scientific fields.
Biological Activity
5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.66 g/mol. The compound features a fluorinated pyridine ring and a pyrrolidine moiety, which contribute to its biological activity by enabling effective interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and interact with neurotransmitter receptors. Key mechanisms include:
- Enzyme Inhibition : The compound exhibits significant enzyme inhibitory properties, which are crucial for its potential therapeutic applications in various diseases.
- Receptor Modulation : It shows promising interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary studies suggest that it may act as a partial agonist at certain receptor subtypes, indicating potential utility in treating mood disorders such as anxiety and depression.
Biological Activity Profiles
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research has demonstrated potent inhibition of cancer cell proliferation, particularly in leukemia models. The compound has shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anticancer potential .
- Neuropharmacological Effects : The compound's structural similarity to known neurotransmitter modulators suggests it may possess anxiolytic and antidepressant effects. Studies have indicated that it could influence mood regulation through its action on serotonin and dopamine pathways.
- Antimicrobial Properties : Preliminary evaluations have shown that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities against various pathogens. The presence of fluorine in the structure enhances its bioactivity, making it a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
